{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine is a complex organic compound featuring two pyrazole rings. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of the alkyl groups and the final coupling of the two pyrazole units. Common reagents used in these reactions include hydrazine, alkyl halides, and various catalysts to facilitate the formation of the pyrazole rings and subsequent alkylation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation may be employed to optimize reaction conditions and reduce production time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the alkyl groups, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with additional functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with various biomolecules. Its ability to form stable complexes with metals makes it a candidate for developing new biochemical assays and diagnostic tools.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Researchers may investigate its efficacy as an anti-inflammatory or anticancer agent, given its structural similarity to other bioactive pyrazole derivatives.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-methylpropyl)-1H-pyrazole
- 1-propyl-1H-pyrazole
- 1-(2-methylpropyl)-3-methyl-1H-pyrazole
Uniqueness
What sets {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine apart from similar compounds is its dual pyrazole structure, which provides unique chemical and biological properties. This dual structure allows for more complex interactions with molecular targets, potentially leading to enhanced efficacy in various applications.
Properties
Molecular Formula |
C15H25N5 |
---|---|
Molecular Weight |
275.39 g/mol |
IUPAC Name |
N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]-1-(1-propylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C15H25N5/c1-4-8-19-9-6-14(18-19)10-16-11-15-5-7-17-20(15)12-13(2)3/h5-7,9,13,16H,4,8,10-12H2,1-3H3 |
InChI Key |
SOPBBZPCVQJENJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)CNCC2=CC=NN2CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.